molecular formula C10H14N2O3 B6142054 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide CAS No. 1247521-37-4

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide

Cat. No.: B6142054
CAS No.: 1247521-37-4
M. Wt: 210.23 g/mol
InChI Key: OLHOMIBJLGPOAE-UHFFFAOYSA-N
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Description

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide is a pyrrole-dione derivative with a molecular weight of 251.25 g/mol (C₁₀H₁₃N₅O₃) . It features a maleimide core (2,5-dioxopyrrole) linked to a propylamide group, making it reactive toward thiol groups in biomolecules, a property critical for bioconjugation applications. The compound is commercially available with a CAS number 1247521-37-4 and typically supplied at 95% purity . Its structural simplicity and functional versatility position it as a valuable intermediate in pharmaceutical and biochemical research.

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-6-11-8(13)5-7-12-9(14)3-4-10(12)15/h3-4H,2,5-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHOMIBJLGPOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide features a maleimide ring (2,5-dioxopyrrole) conjugated to a propylamide side chain. The electron-deficient maleimide moiety enables Michael addition and Diels-Alder reactions, while the amide group provides hydrogen-bonding capacity.

Key physicochemical properties :

PropertyValueMethod
Molecular weight212.23 g/molHRMS
Melting point98–101°CDSC
LogP (octanol/water)1.42Computational

Primary Synthesis Routes

Maleic Anhydride Condensation Pathway

The benchmark method involves sequential anhydride activation and amidation (Figure 1):

Step 1: Maleimide Formation
Maleic anhydride reacts with propylamine in dimethylformamide (DMF) at 80°C for 6 hours, yielding maleamic acid. Cyclodehydration with acetic anhydride at 120°C generates the maleimide core.

Step 2: Propionamide Coupling
The maleimide intermediate undergoes N-propylation using propionic acid chloride in tetrahydrofuran (THF) with triethylamine base, achieving 89% isolated yield after silica gel chromatography.

Optimized Reaction Conditions :

ParameterValueImpact on Yield
SolventDMF/THF (3:1)Maximizes solubility
Temperature80°C → 120°CPrevents side hydrolysis
CatalystNone requiredCost-efficient

Catalytic Hydrogenation Approach

A patent-derived method (CN101575297B) adapts hydrogenation for intermediates:

  • Nitrile Reduction :
    3-(2,5-Dioxopyrrol-1-yl)propanenitrile undergoes hydrogenation (5% Pd/C, H₂ 4 atm, ethanol) to the primary amine.

  • Amide Formation :
    Reaction with propionic anhydride in toluene at 60°C yields the target compound (82% yield).

Advantages :

  • Avoids chlorinated solvents

  • Scalable to >10 kg batches

Advanced Catalytic Systems

Triethoxysilane-Mediated Coupling

Li et al. demonstrated silane-coupled maleimides for surface functionalization:

Synthesis Protocol :

  • Synthesize 3-(2,5-dioxopyrrol-1-yl)propanoic acid

  • Activate as NHS ester using N-hydroxysuccinimide/DCC

  • Couple with 3-aminopropyltriethoxysilane

  • Transpose methodology to N-propylamide variant

Key Insight :
Triethoxysilane groups enable glass surface immobilization, expanding applications in biosensors.

Mechanistic Analysis

Amidation Kinetics

The rate-determining step involves nucleophilic attack by propylamine on the activated carbonyl (maleic anhydride or NHS ester). Second-order kinetics dominate, with kobs=1.2×103L\cdotpmol1s1k_{obs} = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} in DMF at 25°C.

Side Reactions :

  • Over-alkylation at maleimide C3 (5–8% byproduct)

  • Hydrolysis to maleic acid (pH > 8)

Industrial Scalability

Continuous Flow Reactor Design

Pilot-scale studies (Evitachem) achieved 92% yield in a tubular reactor:

  • Residence time: 12 minutes

  • Throughput: 15 kg/day

  • Purity: >99% (HPLC)

Economic Factors :

ComponentCost Contribution
Propylamine38%
Solvent recovery25%
Catalysts<5%
SolventPMI⁴CarcinogenicityPreferred Phase
DMF8.2Group 2AAvoid
Ethanol2.1Non-carcinogenicExtraction
2-MeTHF1.8Non-carcinogenicReaction

⁴Process Mass Intensity = Total mass input / Mass product

Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.72 (s, 2H, maleimide CH)

  • δ 3.41 (q, J=6.8 Hz, 2H, CONHCH₂)

  • δ 1.56 (m, 2H, CH₂CH₂CH₃)

IR (ATR) :

  • 1708 cm⁻¹ (maleimide C=O)

  • 1650 cm⁻¹ (amide I)

Emerging Methodologies

Photochemical Activation

Preliminary studies show UV-induced thiol-ene coupling with:

  • 365 nm LED irradiation

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator

  • 78% conversion in 2 hours

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core facilitates nucleophilic substitution at electron-deficient positions. The 7-amine group attached to the morpholinopropyl chain is reactive due to lone-pair donation from nitrogen:

  • Alkylation/Acylation : The primary amine undergoes reactions with alkyl halides or acyl chlorides to form secondary amines or amides (e.g., reaction with acetyl chloride yields N-acetyl derivatives).

  • Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination enables aryl group introduction at the 7-position.

Example Reaction:

Compound+R-XBase, Pd CatalystN-Alkylated Derivative\text{Compound} + \text{R-X} \xrightarrow{\text{Base, Pd Catalyst}} \text{N-Alkylated Derivative}

Electrophilic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Documented reactions include:

  • Nitration : Concentrated nitric acid introduces nitro groups at the phenyl ring’s para position.

  • Halogenation : Bromine or iodine in acetic acid adds halogens to the aromatic ring.

Key Condition:

Reaction TypeReagentsTemperatureYield
NitrationHNO₃/H₂SO₄0–5°C60–75%
BrominationBr₂/AcOH25°C55–70%

Condensation Reactions

The 7-amine participates in condensation with carbonyl compounds:

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines, useful for creating hydrazone derivatives.

  • Urea/Thiourea Synthesis : Interaction with isocyanates or thiophosgene yields urea or thiourea linkages.

Example:
Compound+RCHORCH=N–Pyrazolopyrimidine\text{Compound} + \text{RCHO} \rightarrow \text{RCH=N–Pyrazolopyrimidine}

Oxidation and Reduction

  • Oxidation : The morpholine ring’s tertiary amine is resistant to oxidation, but the pyrimidine ring may undergo epoxidation under strong oxidizers.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine’s unsaturated bonds to dihydro derivatives .

Acid/Base-Mediated Reactions

  • Morpholine Ring Opening : Under strong acidic conditions (e.g., HCl), the morpholine ring undergoes hydrolysis to form amino alcohols.

  • Deprotonation : The 7-amine’s NH group reacts with strong bases (e.g., NaH) to form nucleophilic intermediates for further alkylation.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the pyrimidine ring’s double bonds, forming dimeric structures.

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents | Applications |
|-------------------------|

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • This compound serves as a versatile intermediate in the synthesis of various pyrrole-containing derivatives. The presence of the pyrrole ring enhances its reactivity, making it suitable for the development of complex organic molecules .
  • Pharmaceutical Development:
    • Due to its structural characteristics, 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide is being explored for its potential therapeutic applications. Its derivatives may exhibit bioactive properties that could be harnessed in drug design .
  • Material Science:
    • The compound can be utilized in the creation of novel materials with specific functionalities. Its ability to participate in polymerization reactions opens avenues for developing advanced materials with tailored properties for various applications .

Case Study 1: Synthesis of Pyrrole Derivatives
Researchers have successfully synthesized several pyrrole derivatives using 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide as a starting material. The reaction conditions were optimized to yield high purity products suitable for biological testing.

Case Study 2: Antimicrobial Activity Assessment
A study evaluated the antimicrobial properties of synthesized derivatives from this compound. Results indicated promising activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of maleimide derivatives, which share the 2,5-dioxopyrrole core but differ in substituents and functional groups. Below is a detailed comparison with key analogs:

N-(3-Azidopropyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide (Mal-N3)

  • Structure : Replaces the propyl group with an azidopropyl side chain (C₁₀H₁₃N₅O₃, MW 251.25 g/mol) .
  • Key Differences :
    • The azide (-N₃) group enables click chemistry (e.g., CuAAC reactions), whereas the propylamide in the target compound lacks this reactivity.
    • Applications: Mal-N3 is widely used in bioorthogonal labeling, while the target compound is more suited for thiol-specific conjugation.
  • Commercial Availability : CAS 2369050-56-4, supplied by Iris Biotech GmbH .

7-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic Acid

  • Structure: Features a heptanoic acid chain instead of the propylamide group (C₁₁H₁₃NO₄, MW 223.23 g/mol) .
  • Key Differences :
    • The carboxylic acid terminus allows covalent coupling to amine-containing molecules (e.g., via EDC/NHS chemistry), contrasting with the thiol-targeting maleimide in the target compound.
    • Solubility: Likely higher aqueous solubility due to the polar carboxylate group.

ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB

  • Structure : A complex conjugate containing a maleimide core, PEG linker, and peptide sequence (C₃₇H₃₉N₇O₁₁, MW 757.76 g/mol) .
  • Key Differences :
    • The PEG spacer and peptide chain enhance water solubility and targeting specificity, unlike the simpler propylamide in the target compound.
    • Applications: ADC1770 is designed for antibody-drug conjugate (ADC) development, leveraging the maleimide-thiol linkage for payload attachment .

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid

  • Structure: Substitutes the maleimide core with a non-dioxo pyrrole ring and adds a fluorobenzoic acid group (C₁₁H₈FNO₂, MW 205.19 g/mol) .
  • Key Differences :
    • Lacks the 2,5-dioxo reactivity, rendering it inert toward thiols.
    • Applications: Primarily used as a building block in fluorinated drug synthesis rather than bioconjugation .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide 1247521-37-4 C₁₀H₁₃N₅O₃ 251.25 Maleimide, propylamide Thiol conjugation, intermediates
N-(3-Azidopropyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide (Mal-N3) 2369050-56-4 C₁₀H₁₃N₅O₃ 251.25 Maleimide, azidopropyl Click chemistry, bioorthogonal labeling
7-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic Acid 90267-85-9 C₁₁H₁₃NO₄ 223.23 Maleimide, heptanoic acid Amine coupling, surface modification
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB N/A C₃₇H₃₉N₇O₁₁ 757.76 Maleimide, PEG, peptide Antibody-drug conjugates
3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid 1258649-91-0 C₁₁H₈FNO₂ 205.19 Non-dioxo pyrrole, fluorobenzoic acid Fluorinated drug synthesis

Q & A

Q. Table 1: Synthesis Parameters

ParameterValue/Description
Solvent SystemTHF/DMF (4:1 ratio)
Reaction Temperature20°C
Reaction Time2.5 hours
Yield1.2 g (calculated from 5.9 mmol)

How should researchers handle and store this compound safely?

Q. Methodological Answer :

  • Handling : Use fume hoods, chemical-resistant gloves (nitrile), and safety goggles. Avoid inhalation of dust or vapors .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the maleimide group .
  • Emergency Measures : For skin/eye contact, rinse with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .

What spectroscopic techniques are suitable for characterizing this compound?

Q. Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight via [M + Na]⁺ peak at m/z = 289 .
  • 1H^1H-NMR : Look for maleimide proton signals at δ 6.73 (s, 2H) and propyl chain protons at δ 3.02 (t, 2H) and δ 3.94 (t, 2H) .
  • FTIR : Detect carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for maleimide and amide groups .

Advanced Research Questions

How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer :
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states. For example:

  • Use software like Gaussian or ORCA to model the reaction of the maleimide group with thiols.
  • Apply ICReDD’s integrated computational-experimental workflow to reduce trial-and-error experimentation by 60–80% .
  • Validate predictions with kinetic studies (e.g., monitoring thiol-maleimide conjugation via UV-Vis at 300–350 nm) .

Q. Table 2: Key Computational Parameters

ParameterApplication
Basis SetB3LYP/6-31G(d,p)
Solvent ModelPCM (tetrahydrofuran)
Energy Barrier Threshold≤25 kcal/mol for feasible reactions

How to resolve contradictions in experimental data for maleimide-thiol conjugation kinetics?

Methodological Answer :
Discrepancies in reaction rates may arise from:

  • pH Sensitivity : Maleimide-thiol reactions favor pH 6.5–7.5; deviations alter thiolate ion availability .
  • Side Reactions : Hydrolysis of maleimide above pH 8.0 competes with conjugation. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
  • Statistical Design of Experiments (DoE) : Use a central composite design to test variables (pH, temperature, molar ratio) and identify optimal conditions .

What strategies enhance the stability of this compound in aqueous solutions?

Q. Methodological Answer :

  • Lyophilization : Freeze-dry the compound and reconstitute in anhydrous DMSO or DMF immediately before use .
  • Additives : Include 1–5% w/v trehalose or sucrose to reduce hydrolysis .
  • Temperature Control : Store reaction mixtures at 4°C during conjugation to slow degradation .

How to design a bioconjugation protocol using this compound’s maleimide group?

Q. Methodological Answer :

  • Step 1 : Activate thiol-containing biomolecules (e.g., cysteine residues) using tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.
  • Step 2 : React with 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide at a 1:1.2 molar ratio in PBS (pH 7.0) for 1 hour at 25°C .
  • Step 3 : Purify via size-exclusion chromatography (Sephadex G-25) to remove unreacted maleimide .

Data Contradiction Analysis

Example : Conflicting reports on reaction yields for maleimide-thiol conjugation.

  • Root Cause : Variability in thiol accessibility (e.g., steric hindrance in proteins).
  • Resolution :
    • Use Ellman’s assay to quantify free thiols before conjugation .
    • Optimize protein:linker ratio via DoE to account for steric effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-propylpropanamide

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